molecular formula C13H15ClN2O4 B12178320 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid

Cat. No.: B12178320
M. Wt: 298.72 g/mol
InChI Key: PZDJVXUUCQBQKM-UHFFFAOYSA-N
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Description

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, which is known for its various applications in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of beta-alanine and the amine group of 4-chlorobenzoyl chloride .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

3-{3-[(4-Chlorophenyl)formamido]propanamido}propanoic acid, also known by its CAS number 440341-75-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₀H₁₀ClN₃O₃
Molecular Weight 227.64 g/mol
CAS Number 440341-75-3
MDL Number MFCD02936757
Purity Specification Not specified

Structural Characteristics

The compound features a chlorophenyl group attached to a propanamide structure, which is significant for its interaction with biological systems. The presence of the chlorine atom may enhance lipophilicity, affecting its absorption and distribution in biological tissues.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:

  • Anti-inflammatory : Compounds with amide linkages have been shown to inhibit inflammatory pathways.
  • Antitumor : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.
  • Antimicrobial : The presence of aromatic rings can enhance antimicrobial properties.

Study on Anti-cancer Activity

A study published in Molecular Cancer Therapeutics evaluated the effects of related compounds on cancer cell lines. The results indicated that derivatives with similar structural motifs exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development in oncology .

Inflammation Model

In an animal model for inflammation, a compound structurally related to this compound demonstrated a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

A recent investigation into the antimicrobial properties of chlorophenyl derivatives found that certain compounds exhibited potent activity against Gram-positive bacteria. This highlights the potential use of this compound in developing new antimicrobial agents .

Properties

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

3-[3-[(4-chlorobenzoyl)amino]propanoylamino]propanoic acid

InChI

InChI=1S/C13H15ClN2O4/c14-10-3-1-9(2-4-10)13(20)16-7-5-11(17)15-8-6-12(18)19/h1-4H,5-8H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

PZDJVXUUCQBQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)NCCC(=O)O)Cl

Origin of Product

United States

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